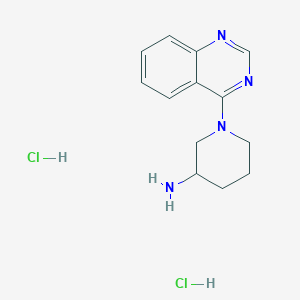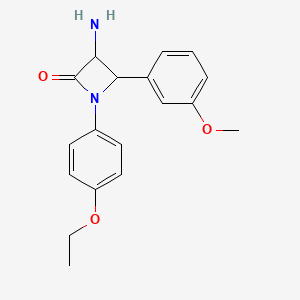
Diacetoxyzirconium(IV)Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Diacetoxyzirconium(IV)Oxide can be synthesized through several methods. One common approach involves the reaction of zirconium oxychloride with acetic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and purification . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and consistency .
Analyse Chemischer Reaktionen
Diacetoxyzirconium(IV)Oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide (ZrO2).
Reduction: Under specific conditions, it can be reduced to lower oxidation states of zirconium.
Substitution: The acetate groups can be substituted with other ligands, such as carboxylates or phosphates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions include zirconium dioxide and various zirconium complexes .
Wissenschaftliche Forschungsanwendungen
Diacetoxyzirconium(IV)Oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Diacetoxyzirconium(IV)Oxide involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets, such as proteins and nucleic acids, affecting their function. The pathways involved often include coordination chemistry and ligand exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Diacetoxyzirconium(IV)Oxide is unique due to its high solubility in organic solvents and its ability to form stable complexes with a wide range of ligands. Similar compounds include:
Zirconium oxychloride: Less soluble and forms fewer stable complexes.
Zirconium dioxide: Primarily used as a ceramic material with different properties and applications.
Eigenschaften
Molekularformel |
C4H8O5Zr |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
acetic acid;oxygen(2-);zirconium(2+) |
InChI |
InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;-2;+2 |
InChI-Schlüssel |
UJFJYIWTKPBSDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.[O-2].[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)

![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)


![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)

